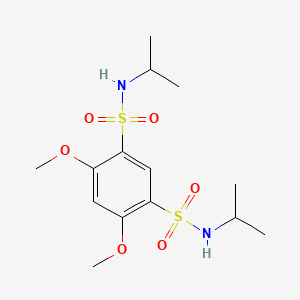
5-methyl-1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-METHYL-1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-AMINE is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by a methyl group at the 5-position and a naphthylmethyl group at the 1-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-AMINE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-naphthylmethylamine and 3-methyl-1H-pyrazole.
Condensation Reaction: The 1-naphthylmethylamine is reacted with 3-methyl-1H-pyrazole in the presence of a suitable condensing agent, such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-METHYL-1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogens (e.g., Br2, Cl2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of pyrazole carboxylic acids or ketones.
Reduction: Formation of pyrazole alcohols or amines.
Substitution: Formation of halogenated pyrazoles or alkylated derivatives.
Scientific Research Applications
5-METHYL-1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-AMINE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and anticancer properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its biological activity and potential therapeutic uses.
Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 5-METHYL-1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-AMINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) or kinases, inhibiting their activity and leading to anti-inflammatory or anticancer effects.
Pathways Involved: It may modulate signaling pathways like the MAPK/ERK pathway, which is involved in cell proliferation and survival. By inhibiting these pathways, the compound can exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Naphthylmethylamine: A precursor in the synthesis of the target compound, known for its use in various organic syntheses.
3-Methyl-1H-pyrazole: Another precursor, commonly used in the synthesis of pyrazole derivatives.
5-Methyl-1-(1-naphthyl)-1,2,3-triazol-4-carboxyl Acid: A structurally similar compound with different functional groups and applications.
Uniqueness
5-METHYL-1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-AMINE is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a naphthylmethyl group and a methyl group on the pyrazole ring makes it a valuable scaffold for drug design and materials science applications.
Properties
Molecular Formula |
C15H15N3 |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
5-methyl-1-(naphthalen-1-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C15H15N3/c1-11-9-15(16)17-18(11)10-13-7-4-6-12-5-2-3-8-14(12)13/h2-9H,10H2,1H3,(H2,16,17) |
InChI Key |
GMGVPPGREQNZQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC3=CC=CC=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B11073438.png)
![2-fluoro-5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-4-nitro-N-(tetrahydrofuran-2-ylmethyl)aniline](/img/structure/B11073442.png)
![1H-Pyrazole, 1-[2-(4-iodo-1H-pyrazol-1-yl)acetyl]-3,5-dimethyl-](/img/structure/B11073443.png)

![Methyl {4-[(diphenylmethyl)sulfamoyl]-2-methylphenoxy}acetate](/img/structure/B11073455.png)





![4-(4,6-diethyl-2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)butanoic acid](/img/structure/B11073512.png)
![methyl 3-[({4-[bis(2-chloroethyl)sulfamoyl]phenyl}carbonyl)amino]-5-fluoro-1H-indole-2-carboxylate](/img/structure/B11073516.png)
![N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]-3-methoxybenzamide](/img/structure/B11073518.png)
